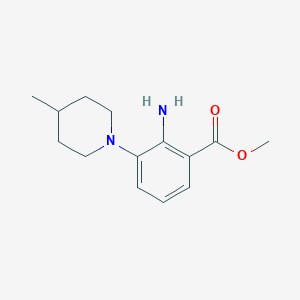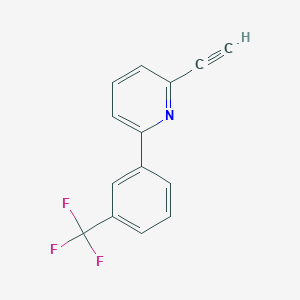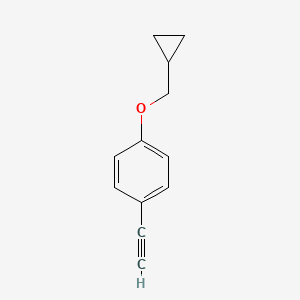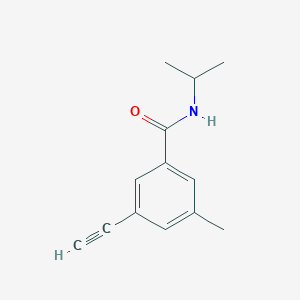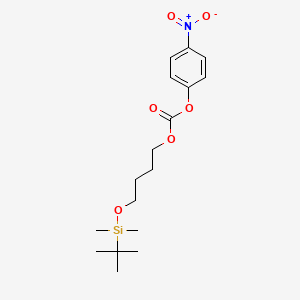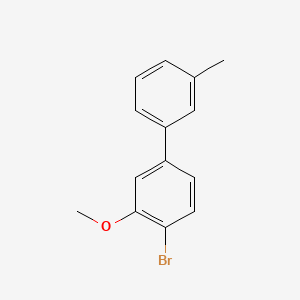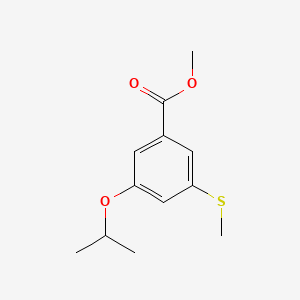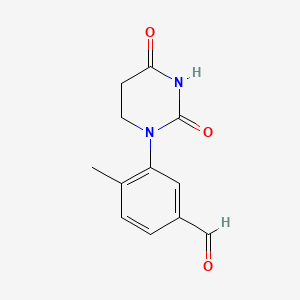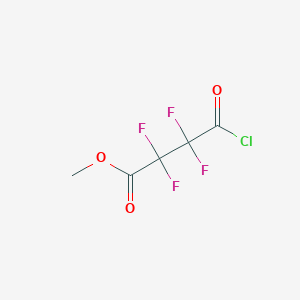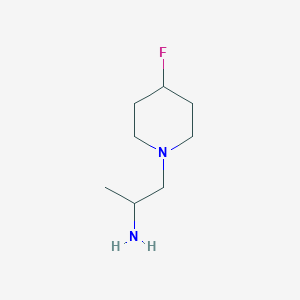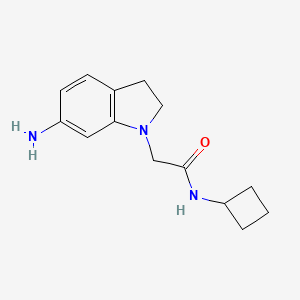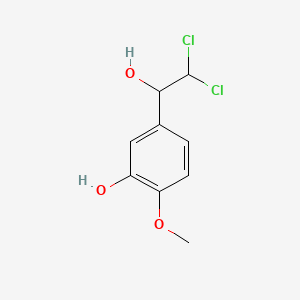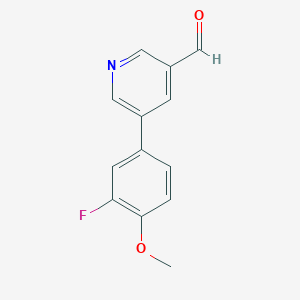
5-(3-Fluoro-4-methoxyphenyl)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluoro-4-methoxyphenyl)nicotinaldehyde is an organic compound with a unique structure that includes a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a nicotinaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)nicotinaldehyde typically involves the use of fluorinated building blocks. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
5-(3-Fluoro-4-methoxyphenyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-(3-Fluoro-4-methoxyphenyl)nicotinic acid.
Reduction: Formation of 5-(3-Fluoro-4-methoxyphenyl)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(3-Fluoro-4-methoxyphenyl)nicotinaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
作用机制
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom and methoxy group can influence the compound’s electronic properties, affecting its binding affinity and specificity for certain targets .
相似化合物的比较
Similar Compounds
5-Fluoronicotinaldehyde: Similar structure but lacks the methoxy group.
3-Fluoro-4-methoxyacetophenone: Contains a similar fluorine and methoxy substitution pattern but differs in the core structure.
Uniqueness
5-(3-Fluoro-4-methoxyphenyl)nicotinaldehyde is unique due to the combination of its functional groups and the nicotinaldehyde core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H10FNO2 |
|---|---|
分子量 |
231.22 g/mol |
IUPAC 名称 |
5-(3-fluoro-4-methoxyphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10FNO2/c1-17-13-3-2-10(5-12(13)14)11-4-9(8-16)6-15-7-11/h2-8H,1H3 |
InChI 键 |
ZMWDVKKYCRCLBQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CN=CC(=C2)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


